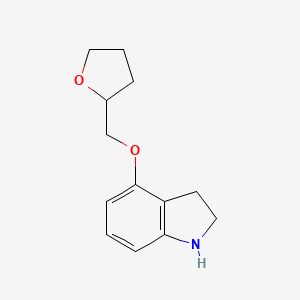
4-((Tetrahydrofuran-2-yl)methoxy)indoline
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)methoxy)indoline is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((Tetrahydrofuran-2-yl)methoxy)indoline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1897805-00-3, features a unique structure that incorporates both indoline and tetrahydrofuran moieties, which may contribute to its bioactivity.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C12H15NO2
- Molecular Weight : Approximately 205.25 g/mol
The structural formula highlights the presence of a methoxy group attached to a tetrahydrofuran ring, which is further connected to an indoline core. This configuration is significant as it influences the compound's interactions with biological targets.
Case Studies and Research Findings
- Antioxidant Activity : Compounds related to tetrahydrofuran derivatives have demonstrated significant antioxidant properties. For instance, studies have indicated that certain methoxy-substituted tetrahydrofuran derivatives exhibit radical-scavenging activity comparable to standard antioxidants like ascorbic acid .
- Anticancer Potential : Research into indole derivatives has revealed their potential in cancer therapy. For example, some indole-based compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines) . The structural similarity of this compound may suggest similar anticancer properties.
- HIV Protease Inhibition : Tetrahydrofuran-containing compounds have been explored as HIV protease inhibitors. A study highlighted the efficacy of tetrahydrofuran derivatives in inhibiting HIV protease, demonstrating that modifications at the methoxy position could enhance binding affinity and potency . While direct studies on this compound are lacking, these findings indicate a potential avenue for investigation.
Structure–Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by their structural features. A comparative analysis of related compounds has shown that:
| Compound | K_i (nM) | IC_50 (nM) |
|---|---|---|
| Tetrahydrofuran derivative A | 0.014 | 1.4 |
| Tetrahydrofuran derivative B | 0.0029 | 2.4 |
| Methoxy-substituted analog C | 0.035 | 55 |
This table illustrates how variations in substitution patterns can lead to significant differences in biological activity, underscoring the importance of structural optimization in drug design.
Propriétés
IUPAC Name |
4-(oxolan-2-ylmethoxy)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12-11(6-7-14-12)13(5-1)16-9-10-3-2-8-15-10/h1,4-5,10,14H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZNUSFWDZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















